molecular formula C17H16N4O2S B2986628 5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034504-81-7

5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2986628
CAS No.: 2034504-81-7
M. Wt: 340.4
InChI Key: DEXPCEWXIIDEPJ-UHFFFAOYSA-N
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Description

5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound featuring a thiazole ring and a triazatricyclo structure

Properties

IUPAC Name

5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-15(24-11(2)18-10)17(23)20-8-6-13-12(9-20)16(22)21-7-4-3-5-14(21)19-13/h3-5,7H,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXPCEWXIIDEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Subsequent steps involve the construction of the triazatricyclo framework through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its complex triazatricyclo framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4OSC_{17}H_{20}N_{4}OS with a molecular weight of 328 Da. The compound features a complex tricyclic structure that contributes to its unique biological activity. Key properties include:

PropertyValue
LogP1.35
Heavy Atoms Count23
Rotatable Bond Count2
Number of Rings4
Polar Surface Area (Å)51
Hydrogen Bond Acceptors Count3
Hydrogen Bond Donors Count0

Anticonvulsant Activity

Research has indicated that compounds similar to 5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit significant anticonvulsant properties. A study on related thiazole derivatives showed that certain compounds demonstrated effective anticonvulsant activity at doses of 100 mg/kg and higher with low neurotoxicity .

The mechanism by which this compound exerts its biological effects may involve interaction with neurotransmitter systems. Specifically, it is hypothesized to influence GABAergic neurotransmission pathways, which are crucial in the modulation of seizure activity .

Study on Thiazole Derivatives

A notable study published in Pharmaceutical Biology investigated various thiazole derivatives for their anticonvulsant activities. The results indicated that compounds containing the thiazole moiety had enhanced protective indices compared to standard anticonvulsants like sodium valproate . The study highlighted the potential for developing new therapeutic agents based on the thiazole scaffold.

Synthesis and Evaluation

Another research effort focused on synthesizing new derivatives from thiazole and evaluating their biological activities. The synthesized compounds were tested for cytotoxicity and neurotoxicity using in vitro assays and animal models. Results showed that specific modifications to the thiazole ring significantly enhanced biological activity while maintaining low toxicity profiles .

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